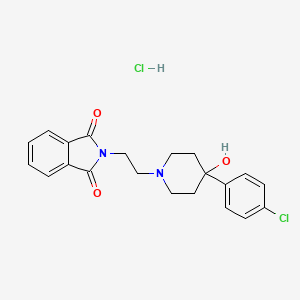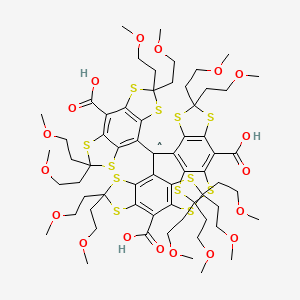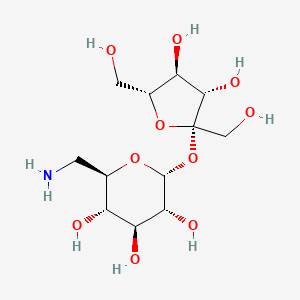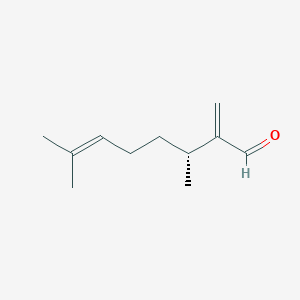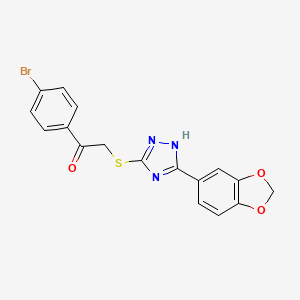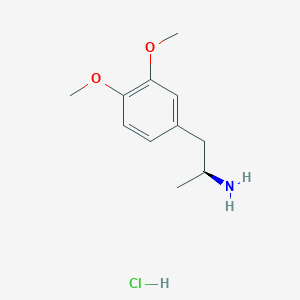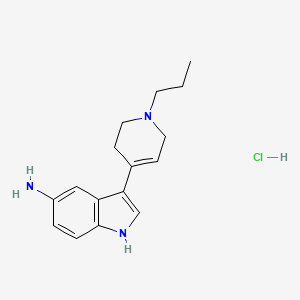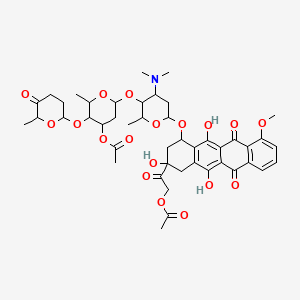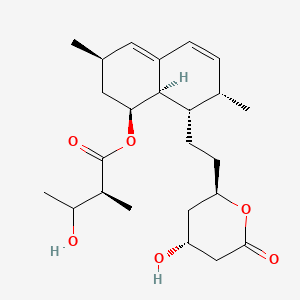
3''-Hydroxylovastatin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’‘-Hydroxylovastatin is a metabolite of lovastatin, a well-known statin used to lower cholesterol levels and reduce the risk of cardiovascular diseases. Lovastatin is derived from the fermentation product of the fungus Aspergillus terreus. The compound 3’'-Hydroxylovastatin retains the core structure of lovastatin but includes an additional hydroxyl group, which may influence its biological activity and pharmacokinetics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3’'-Hydroxylovastatin typically involves the hydroxylation of lovastatin. This can be achieved through various chemical and enzymatic methods. One common approach is the use of microbial biotransformation, where specific strains of microorganisms are employed to introduce the hydroxyl group at the desired position .
Industrial Production Methods: Industrial production of 3’‘-Hydroxylovastatin often leverages fermentation processes followed by chemical modification. The initial production of lovastatin is carried out using fermentation, and the resulting product is then subjected to hydroxylation reactions to yield 3’'-Hydroxylovastatin. This method ensures high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3’'-Hydroxylovastatin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove the hydroxyl group, reverting to lovastatin.
Substitution: The hydroxyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 3’‘-Hydroxylovastatin can yield 3’'-keto-lovastatin, while reduction can revert it to lovastatin .
Aplicaciones Científicas De Investigación
3’'-Hydroxylovastatin has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the effects of hydroxylation on the pharmacokinetics and pharmacodynamics of statins.
Biology: Researchers investigate its role in cellular metabolism and its potential effects on various biological pathways.
Medicine: The compound is studied for its potential therapeutic effects, including its ability to lower cholesterol levels and its impact on cardiovascular health.
Industry: It is used in the development of new pharmaceutical formulations and as a reference standard in quality control processes
Mecanismo De Acción
3’‘-Hydroxylovastatin exerts its effects by inhibiting the enzyme 3-hydroxy-3-methylglutaryl-coenzyme A (HMG-CoA) reductase. This enzyme catalyzes the conversion of HMG-CoA to mevalonate, a key step in the biosynthesis of cholesterol. By inhibiting this enzyme, 3’'-Hydroxylovastatin reduces the production of cholesterol in the liver, leading to lower levels of low-density lipoprotein (LDL) cholesterol in the blood .
Comparación Con Compuestos Similares
Lovastatin: The parent compound from which 3’'-Hydroxylovastatin is derived.
Simvastatin: Another statin with a similar structure but different pharmacokinetic properties.
Pravastatin: A statin with a different hydroxylation pattern, leading to distinct biological effects
Uniqueness: 3’'-Hydroxylovastatin is unique due to its additional hydroxyl group, which may enhance its solubility and alter its interaction with biological targets. This modification can lead to differences in its pharmacokinetics and pharmacodynamics compared to other statins .
Propiedades
Número CAS |
125638-72-4 |
|---|---|
Fórmula molecular |
C24H36O6 |
Peso molecular |
420.5 g/mol |
Nombre IUPAC |
[(1S,3R,7S,8S,8aR)-8-[2-[(2R,4R)-4-hydroxy-6-oxooxan-2-yl]ethyl]-3,7-dimethyl-1,2,3,7,8,8a-hexahydronaphthalen-1-yl] (2S)-3-hydroxy-2-methylbutanoate |
InChI |
InChI=1S/C24H36O6/c1-13-9-17-6-5-14(2)20(8-7-19-11-18(26)12-22(27)29-19)23(17)21(10-13)30-24(28)15(3)16(4)25/h5-6,9,13-16,18-21,23,25-26H,7-8,10-12H2,1-4H3/t13-,14-,15-,16?,18+,19+,20-,21-,23-/m0/s1 |
Clave InChI |
PEIPDDGCLUETGA-FNXUIADHSA-N |
SMILES isomérico |
C[C@@H]1C[C@@H]([C@@H]2[C@H]([C@H](C=CC2=C1)C)CC[C@@H]3C[C@H](CC(=O)O3)O)OC(=O)[C@@H](C)C(C)O |
SMILES canónico |
CC1CC(C2C(C(C=CC2=C1)C)CCC3CC(CC(=O)O3)O)OC(=O)C(C)C(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


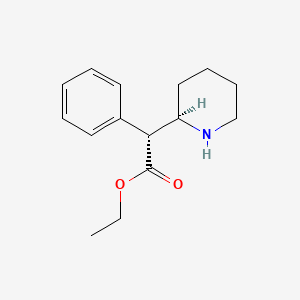
![(2S,6R,7R)-2,6-dibromo-9,11-dimethyl-1,4,9,11-tetrazatricyclo[5.4.0.02,6]undecane-3,5,8,10-tetrone](/img/structure/B12769149.png)
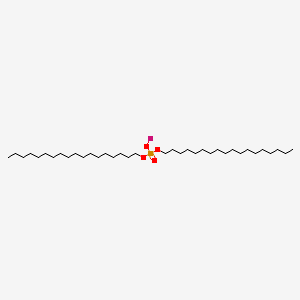
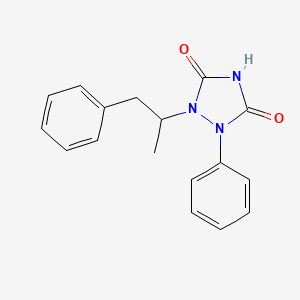
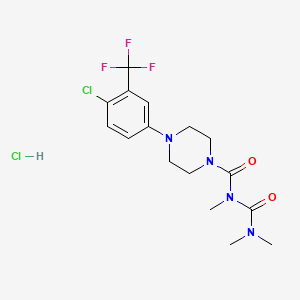
![aluminum;7,14-dioxo-5,12-dihydroquinolino[2,3-b]acridine-2-sulfonate](/img/structure/B12769176.png)
